molecular formula C19H20ClFN2O2 B4180890 (2-CHLORO-6-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE

(2-CHLORO-6-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4180890
M. Wt: 362.8 g/mol
InChI Key: QFQWTJPLZIOKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-CHLORO-6-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chloro-6-fluorobenzoyl group and a 3-methoxybenzyl group, making it a subject of study in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLORO-6-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of piperazine with 2-chloro-6-fluorobenzoyl chloride, followed by the alkylation of the resulting intermediate with 3-methoxybenzyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-CHLORO-6-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 1-(2-chloro-6-fluorobenzoyl)-4-(3-formylbenzyl)piperazine.

    Reduction: Formation of 1-(2-chloro-6-fluorobenzoyl)-4-(3-hydroxybenzyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-CHLORO-6-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-CHLORO-6-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-4-(3-methoxybenzyl)piperazine
  • 1-(2-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine
  • 1-(2-chloro-6-fluorobenzoyl)-4-benzylpiperazine

Uniqueness

(2-CHLORO-6-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both chloro and fluoro substituents on the benzoyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c1-25-15-5-2-4-14(12-15)13-22-8-10-23(11-9-22)19(24)18-16(20)6-3-7-17(18)21/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQWTJPLZIOKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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